Saccharin is an artificial sweetener that has been commercially available for over a century. [] Discovered in 1879, [] it is a cyclic sulfimide with a significantly sweeter taste than sucrose but without caloric value. [, ] Its primary application is as a non-caloric sweetener in food and beverages, but it also sees use as an antiseptic, preservative, and in nickel plating. [, ] Saccharin is inexpensive, extremely stable, and resistant to heat. [] Research concerning Saccharin focuses on its properties as a sweetener and its potential impact on biological systems.
Saccharin is a white crystalline powder with a melting point of 228-230°C. [] It is poorly soluble in water but readily dissolves in basic solutions. [, ] Saccharin is known for its intense sweetness, being 300-500 times sweeter than sucrose. [, ] It is also extremely stable and resistant to heat degradation, making it suitable for use in various food processing applications. []
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